molecular formula C21H19F3N4O2 B11081257 5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11081257
M. Wt: 416.4 g/mol
InChI Key: ZDLFYYFNVPLEMQ-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethyl group, and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolopyrimidine core, introduction of the methoxyphenyl group, and the addition of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may investigate its ability to modulate specific biological pathways and its potential as a lead compound for drug development.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolopyrimidine derivatives with different substituents. Examples include:

  • 5-(4-METHOXYPHENYL)-N-(3-METHYLBUT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
  • 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(CHLOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 5-(4-METHOXYPHENYL)-N-(3-METHYLPENT-1-YN-3-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications. The presence of the trifluoromethyl group, in particular, imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C21H19F3N4O2

Molecular Weight

416.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H19F3N4O2/c1-5-20(3,6-2)26-19(29)16-12-18-25-15(13-7-9-14(30-4)10-8-13)11-17(21(22,23)24)28(18)27-16/h1,7-12H,6H2,2-4H3,(H,26,29)

InChI Key

ZDLFYYFNVPLEMQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)OC)C(F)(F)F

Origin of Product

United States

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